5-(2-Aminoethyl)-2-pyridinamine dihydrochloride
Description
5-(2-Aminoethyl)-2-pyridinamine dihydrochloride (IUPAC name: 2-(2-aminoethyl)pyridine dihydrochloride) is a pyridine derivative with a 2-aminoethyl substituent at the 5-position of the pyridine ring. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Its molecular formula is C₇H₁₂N₂·2HCl, with a molecular weight of 207.65 g/mol (based on free base + 2HCl) . The pyridine core and aminoethyl side chain confer unique physicochemical properties, making it a candidate for biochemical and pharmacological research. Notably, the compound is structurally related to pyridylalkylamine derivatives, which often exhibit bioactivity in neurotransmitter systems or enzyme inhibition .
Properties
IUPAC Name |
5-(2-aminoethyl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-3-6-1-2-7(9)10-5-6;;/h1-2,5H,3-4,8H2,(H2,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMAFALDCZFTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-pyridinamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridinamine compounds exhibit promising anticancer properties. For instance, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The compound's structure allows for modifications that enhance its binding affinity to target proteins involved in tumor growth and metastasis .
Case Study:
- A study highlighted a specific piperidine derivative that showed improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride could serve as a scaffold for developing new anticancer agents .
Neurodegenerative Diseases
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a candidate for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients .
Case Study:
- A derivative incorporating the 5-(2-Aminoethyl)-2-pyridinamine structure was shown to improve brain exposure and exhibited antioxidant properties, further supporting its role in neuroprotection .
Antimicrobial Properties
Studies have demonstrated that compounds related to this compound possess antimicrobial activity against various pathogens, including strains of Mycobacterium tuberculosis and bacteria responsible for skin infections .
Case Study:
- Research indicated that certain derivatives exhibited effective inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa, suggesting their potential use in developing new antibiotics .
Fluorescent Probes
The fluorescent properties of aminopyridine derivatives make them suitable for use as probes in biological imaging. The ability to modify the substituents on the pyridine ring can lead to enhanced fluorescence, which is crucial for applications in cellular imaging and tracking biological processes .
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its ability to participate in hydrogen bonding and electrostatic interactions makes it a versatile molecule in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Core Structure | Substituents | Applications/Sources |
|---|---|---|---|---|
| This compound | C₇H₁₂N₂·2HCl | Pyridine | 5-(2-aminoethyl) | Biochemical research |
| 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride | C₆H₁₀N₄·2HCl | Pyrimidine | 4-amino, 5-aminomethyl, 2-methyl | Intermediate in nucleotide synthesis |
| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate | C₆H₁₀N₄O₂·2HCl·H₂O | Imidazole | 2-methyl, 5-nitro, 1-(2-aminoethyl) | Antimicrobial research |
| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₂BrN₃·2HCl | Pyrimidine | 5-bromo, 2-(methylethylamine) | Pharmaceutical intermediate |
| 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride hydrochloride | C₁₄H₂₀ClN₅·HCl | Pyridine + Pyrimidine | 2-methylpyridinium, 2-propyl, 4-amine | Veterinary antiprotozoal agent (e.g., Amprol-Plus) |
Key Differences and Implications
Core Heterocyclic Structure
- Pyridine vs. Pyrimidine/Imidazole: The pyridine ring (one nitrogen) in the target compound contrasts with pyrimidine (two nitrogens) in analogues like 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride . Pyrimidines are critical in nucleic acid synthesis, whereas pyridines often interact with enzymes or receptors due to their electron-deficient aromatic system .
- Imidazole Derivatives: Compounds like 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride exhibit nitro-group-mediated redox activity, making them potent in antimicrobial applications .
Substituent Effects
- Halogenation : Bromine in pyrimidine derivatives (e.g., 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride) increases molecular weight and may influence binding affinity in drug design .
Biological Activity
5-(2-Aminoethyl)-2-pyridinamine dihydrochloride, also known as 2-Pyridinamine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by an aminoethyl side chain. Its molecular formula is , and it has a molecular weight of approximately 195.07 g/mol. The presence of the amino group contributes to its reactivity and interaction with biological systems.
Biological Activities
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains were determined, showing promising results that suggest its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.
- Cytokine Inhibition : The compound significantly reduced levels of TNF-α and IL-6 in cell cultures treated with inflammatory stimuli.
3. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), were used to assess cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Interaction : It could interact with receptors on cell membranes, leading to altered cellular responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- A study published in Journal of Medicinal Chemistry demonstrated its potential as a lead compound for developing new antimicrobial agents against resistant bacterial strains.
- Another investigation reported significant reductions in tumor growth in animal models treated with the compound, suggesting its viability as a therapeutic agent in oncology .
Q & A
What synthetic routes are most effective for producing high-purity 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of protected 1,2-diamines with sulfonium salts under basic conditions, followed by deprotection and selective intramolecular cyclization . Multi-step protocols are optimized for scalability and purity by adjusting catalysts, temperature (e.g., 60–80°C), and reaction time. Industrial methods prioritize cost-effective reagents (e.g., HCl for salt formation) and chromatographic purification to achieve >98% purity .
What analytical techniques are critical for characterizing the structural and chemical properties of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms the piperidine ring structure and aminoethyl substitution via δ 2.8–3.2 ppm (CH₂NH₂) and δ 7.2–8.1 ppm (pyridine protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 207.65 for C₇H₁₄Cl₂N₂O) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the dihydrochloride salt .
- HPLC : Monitors purity (>99%) using reverse-phase C18 columns and UV detection at 254 nm .
How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
Discrepancies in IC₅₀ values (e.g., 8 µM vs. 10–15 µM for other analogs) may arise from cell-specific uptake or mechanism variations (e.g., methuosis vs. apoptosis) . To validate:
Orthogonal Assays : Combine MTT, apoptosis markers (e.g., Annexin V), and lysosomal stability tests.
Mechanistic Profiling : Use RNA-seq to identify pathways like PI3K/AKT for methuosis .
Solubility Controls : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .
What in vivo models are suitable for evaluating neuroprotective efficacy, and how should dosing regimens be designed?
- Alzheimer’s Models : Transgenic APP/PS1 mice (dosed at 10 mg/kg/day, oral) assess acetylcholinesterase inhibition and cognitive improvement via Morris water maze .
- Parkinson’s Models : MPTP-induced neurodegeneration in rodents evaluates dopamine preservation (HPLC quantification) .
- Dosing : Adjust for bioavailability (e.g., 30–50% in rodents) and blood-brain barrier penetration (logP ~1.2) .
What mechanistic insights explain the compound’s dual activity in neuroprotection and cancer cytotoxicity?
- Neuroprotection : Acetylcholinesterase inhibition (Ki = 12 nM) enhances synaptic acetylcholine, improving cognitive function .
- Cancer Cytotoxicity : Methuosis induction via Ras/Rac1 pathway hyperactivation causes vacuolar degeneration, distinct from apoptosis .
- Receptor Cross-Reactivity : Trace TAAR1 activation (EC₅₀ = 50 nM) may contribute to off-target effects in non-cancer cells .
How can researchers address challenges in achieving >99% purity for in vitro assays?
- Impurity Profiling : Identify by-products (e.g., uncyclized amines) via LC-MS and optimize recrystallization in ethanol/HCl .
- Storage : Lyophilize at -80°C in amber vials to prevent hygroscopic degradation (≥95% stability over 12 months) .
- Quality Control : Implement USP/EP guidelines for residual solvents (e.g., <500 ppm for DMSO) .
What computational strategies predict off-target interactions and optimize selectivity?
- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7) and TAAR1 (homology model) .
- QSAR Models : Train on piperidine derivatives to correlate logP (<2.0) and polar surface area (>60 Ų) with blood-brain barrier penetration .
- Machine Learning : Apply DeepChem libraries to predict CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 20 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
